molecular formula C19H21IN2O2 B2911690 N-(3,4-Dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide CAS No. 2138524-95-3

N-(3,4-Dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide

Cat. No. B2911690
M. Wt: 436.293
InChI Key: MTGPIQAZYXDBOX-UHFFFAOYSA-N
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Description

“N-(3,4-Dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide” is a complex organic compound. It contains a chromen-4-yl group, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It also contains an iodophenyl group, which is a phenyl group substituted with an iodine atom.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromen-4-yl and iodophenyl groups, followed by their coupling. The chroman-4-one framework is a major building block in a large class of medicinal compounds .

Scientific Research Applications

Synthesis and Potential Antimicrobial Activities

Synthesis Techniques

Research focuses on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, potentially useful as antimicrobial agents. Techniques involve reactions of cyanoacetamide with acetylacetone or arylidenes malononitrile to obtain pyridone derivatives, and cycloaddition reactions with salicyaldehyde to furnish chromene derivatives, which are structurally related to the compound of interest (Darwish et al., 2014). These methods highlight the versatility in synthesizing compounds with potential antimicrobial properties.

Antimicrobial Evaluation

The synthesized compounds, including those related to the query compound, have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results. This suggests the potential of such compounds in developing new antimicrobial agents (Darwish et al., 2014).

Applications in Drug Design and Discovery

Antioxidant and Antipyretic Agents

Studies have developed environmentally friendly syntheses of compounds with potential analgesic and antipyretic properties, including derivatives of N-(4-hydroxyphenyl)acetamide. These compounds were evaluated for their antioxidant activity, offering insights into green chemistry approaches to drug discovery (Reddy et al., 2014).

Antibacterial and Antioxidant Activities

New coumarin derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. Such studies are crucial for understanding how structural modifications impact biological activities, potentially leading to the development of new therapeutic agents (Hamdi et al., 2012).

properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21IN2O2/c1-22(12-14-5-4-6-15(20)11-14)13-19(23)21-17-9-10-24-18-8-3-2-7-16(17)18/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGPIQAZYXDBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)I)CC(=O)NC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide

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